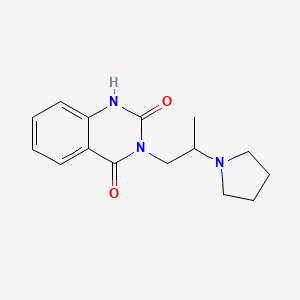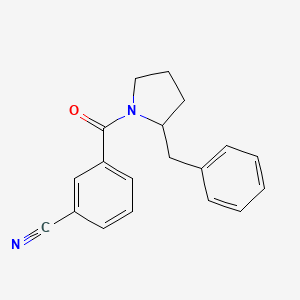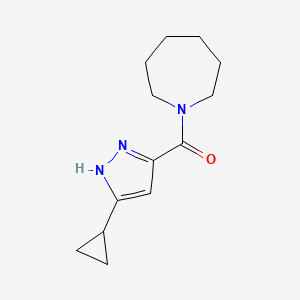![molecular formula C14H20N2O2 B7517498 N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)
N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide, also known as F13714, is a novel compound that has shown potential for use in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has been shown to bind to the sigma-1 receptor with high affinity. This receptor is located in various regions of the brain and is involved in modulating the activity of other receptors and ion channels. N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has been shown to enhance the activity of certain receptors and inhibit the activity of others, leading to its effects on pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models, as well as improve memory and cognitive function. N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has also been shown to have antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has several advantages for use in lab experiments. It has high affinity for the sigma-1 receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has also been shown to be selective for the sigma-1 receptor, meaning it does not bind to other receptors and cause unwanted effects. However, N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has limitations as well. It has a short half-life, which may limit its usefulness in certain experiments. Additionally, it has not been studied extensively in humans, so its safety and efficacy are not well established.
Orientations Futures
There are several future directions for research on N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide. One area of interest is its potential use in treating mood disorders such as depression and anxiety. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in pain management. N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has shown promising results in animal models, and further studies are needed to determine its usefulness in humans. Finally, more research is needed to fully understand the mechanism of action of N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide and its effects on various physiological processes.
Méthodes De Synthèse
N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide can be synthesized using a specific method that involves the reaction of 2-(2,3-dihydroindol-1-yl)ethylamine with 2-methoxyacetyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has been studied for its potential use in scientific research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has been used in studies to investigate the role of the sigma-1 receptor in these processes and has shown promising results.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(9-15-14(17)10-18-2)16-8-7-12-5-3-4-6-13(12)16/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATBVYHFZHJTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)


![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)





